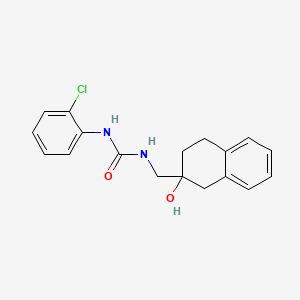
1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a hydroxy-tetrahydronaphthalenyl moiety linked through a urea functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a suitable amine derivative of 2-hydroxy-1,2,3,4-tetrahydronaphthalene. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions: 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to modify the urea linkage or the aromatic ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1-(2-Chlorophenyl)-3-(phenylmethyl)urea: Lacks the hydroxy-tetrahydronaphthalenyl moiety.
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Contains a simpler hydroxyethyl group instead of the tetrahydronaphthalenyl moiety.
Uniqueness: 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is unique due to the presence of both the chlorophenyl and hydroxy-tetrahydronaphthalenyl groups, which confer distinct chemical and biological properties. This structural complexity allows for a broader range of interactions and applications compared to simpler analogs.
生物活性
1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, supported by various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted phenyl ring and a tetrahydronaphthalene moiety. The presence of hydroxyl and urea functional groups suggests potential interactions with biological targets.
Molecular Formula
- Molecular Weight : 292.77 g/mol
- CAS Number : 935731-94-5
Antitumor Activity
Research indicates that compounds similar in structure to this compound exhibit significant antitumor properties. For instance, studies on hydroxylated chloroethylnitrosoureas have shown that structural modifications can lead to enhanced therapeutic effects while modulating toxicity levels .
Case Study: Hydroxylated Chloroethylnitrosoureas
- Compounds Studied : 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea vs. its isomers.
- Findings : The isomeric derivatives showed varied antitumor activities correlated with their ability to induce DNA cross-linking, which is crucial for their therapeutic efficacy .
The proposed mechanism of action for compounds like this compound involves the following pathways:
- DNA Interstrand Cross-Linking : This is a primary mechanism for inducing cytotoxicity in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through oxidative stress mechanisms.
Antibacterial Activity
While the primary focus has been on antitumor activity, there is evidence suggesting antibacterial properties as well. Compounds with similar structural motifs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Phenyl Ring : Electron-donating or withdrawing groups can significantly alter activity.
- Hydroxyl Group Positioning : The position of hydroxyl groups affects solubility and interaction with biological targets.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Antitumor Activity | Antibacterial Activity | Mechanism |
|---|---|---|---|---|
| Compound I | Chloroethyl urea derivative | Moderate | Low | DNA cross-linking |
| Compound II | Hydroxylated derivative | High | Moderate | Apoptosis induction |
| 1-(2-Chlorophenyl)-3... | Target compound | TBD | TBD | TBD |
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-7-3-4-8-16(15)21-17(22)20-12-18(23)10-9-13-5-1-2-6-14(13)11-18/h1-8,23H,9-12H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKEEIARWTAHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














